molecular formula C16H15N3O3S B15196247 N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide CAS No. 7403-18-1

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide

Cat. No.: B15196247
CAS No.: 7403-18-1
M. Wt: 329.4 g/mol
InChI Key: VSLTWIBKZONEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide is a chemical compound designed for research applications. It features a quinoxaline heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure incorporates a benzenesulfonamide group, a moiety frequently investigated for its potential to inhibit specific enzymes like dihydropteroate synthase and carbonic anhydrase, or to disrupt protein-protein interactions . While specific biological data for this compound is limited in the public domain, structurally similar quinoxaline-sulfonamide hybrids have demonstrated promising pharmacological properties in scientific studies, including potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains . Furthermore, quinoxaline derivatives are actively being explored in oncology research for their ability to inhibit key kinases such as VEGFR-2 and to induce cell cycle arrest and apoptosis in various human tumor cell lines . The presence of the methoxy substituent is a common modification aimed at fine-tuning the molecule's physicochemical properties and its binding affinity to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full potential as a novel agent in chemical biology and drug discovery.

Properties

CAS No.

7403-18-1

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

N-(7-methoxyquinoxalin-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15N3O3S/c1-11-3-5-13(6-4-11)23(20,21)19-15-10-12(22-2)9-14-16(15)18-8-7-17-14/h3-10,19H,1-2H3

InChI Key

VSLTWIBKZONEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC3=NC=CN=C23)OC

Origin of Product

United States

Preparation Methods

Route A: Direct Functionalization via Substituted o-Phenylenediamine

This method leverages pre-functionalized o-phenylenediamine derivatives to control regioselectivity.

Step Reagents/Conditions Key Observations Yield Characterization
1 4-Methoxy-5-nitro-o-phenylenediamine + glyoxalic acid, HCl (reflux) Cyclization forms the quinoxaline core with nitro at C5 and methoxy at C7. ~60–70% $$ ^1H $$ NMR: δ 8.10 (d, J = 8.4 Hz, 1H), 7.79 (d, J = 9.2 Hz, 1H)
2 Catalytic hydrogenation (H$$_2$$/Pd-C, EtOH) Nitro group (C5) reduced to amine. ~85% $$ ^1H $$ NMR: δ 7.25 (d, J = 8.5 Hz, 2H), 6.42 (ddd, J = 7.9, 7.2, 1.5 Hz, 1H)

Mechanistic Insights :

  • Cyclization : The reaction between o-phenylenediamine and glyoxalic acid proceeds via a Schiff base intermediate, followed by ring closure under acidic conditions. The methoxy group at C7 directs electrophilic substitution to C5, enabling nitro introduction during synthesis or subsequent nitration.
  • Reduction : Catalytic hydrogenation selectively reduces the nitro group without affecting the methoxy or sulfonamide moieties.

Route B: Post-Functionalization via Nitration/Reduction

This approach involves synthesizing the unsubstituted quinoxaline first, followed by nitration and methoxylation.

Step Reagents/Conditions Key Observations Yield Characterization
1 o-Phenylenediamine + glyoxalic acid, HCl (reflux) Unsubstituted quinoxaline formation. ~75% $$ ^1H $$ NMR: δ 8.44–8.38 (m, 2H), 7.85 (dd, J = 7.9, 1.4 Hz, 1H)
2 HNO$$3$$/H$$2$$SO$$_4$$ (nitration) Nitro introduced at C5. ~40% $$ ^1H $$ NMR: δ 9.84 (s, 1H), 8.10 (dd, J = 8.4, 1.6 Hz, 1H)
3 Methoxylation (e.g., CH$$3$$OCH$$3$$, AlCl$$_3$$) Methoxy group introduced at C7. ~50% $$ ^1H $$ NMR: δ 3.81 (s, 3H)
4 Catalytic hydrogenation (H$$_2$$/Pd-C, EtOH) Nitro → amine. ~85% $$ ^1H $$ NMR: δ 7.25 (d, J = 8.5 Hz, 2H), 6.42 (ddd, J = 7.9, 7.2, 1.5 Hz, 1H)

Route Comparison :

  • Route A offers higher regioselectivity due to pre-functionalized starting materials but requires specialized o-phenylenediamine derivatives.
  • Route B is more flexible but suffers from lower yields in nitration and methoxylation steps.

Sulfonamide Bond Formation

The final step involves coupling the 5-amino-7-methoxyquinoxaline with 4-methylbenzenesulfonyl chloride.

Synthesis of 4-Methylbenzenesulfonyl Chloride

Step Reagents/Conditions Key Observations Yield Characterization
1 4-Methylbenzenesulfonic acid + SOCl$$_2$$, reflux Sulfonyl chloride formation. ~90% $$ ^1H $$ NMR: δ 7.77–7.68 (m, 2H), 7.57 (ddd, J = 8.6, 7.3, 1.6 Hz, 1H), 2.39 (s, 3H)

Sulfonamide Coupling

Step Reagents/Conditions Key Observations Yield Characterization
1 5-Amino-7-methoxyquinoxaline + 4-methylbenzenesulfonyl chloride, pyridine, RT Amine reacts with sulfonyl chloride to form the sulfonamide. ~70–80% $$ ^1H $$ NMR: δ 7.70–7.58 (m, 2H), 7.25 (d, J = 8.5 Hz, 2H), 3.81 (s, 3H)

Critical Parameters :

  • Base Selection : Pyridine neutralizes HCl generated during the reaction, improving yield.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) enhance solubility of both reactants.

Optimization Strategies

Regioselectivity in Quinoxaline Functionalization

The methoxy group’s placement at C7 is achieved by:

  • Electron-Directing Effects : Methoxy is an activating group, directing subsequent substitutions (e.g., nitration) to the meta-position.
  • Steric Control : Bulky substituents on o-phenylenediamine derivatives restrict reaction pathways, favoring C5 nitro introduction.

Reduction Efficiency

Catalytic hydrogenation outperforms chemical reduction (e.g., Fe/HCl) due to:

  • Selectivity : Avoids over-reduction of other functional groups.
  • Mild Conditions : Preserves labile groups like methoxy.

Structural and Spectroscopic Validation

NMR Characterization

Position $$ ^1H $$ NMR (CDCl$$_3$$) $$ ^{13}C $$ NMR (CDCl$$_3$$)
Methoxy (C7) δ 3.81 (s, 3H) δ 56.1 (OCH$$_3$$)
Amine (C5) δ 6.42 (ddd, J = 7.9, 7.2, 1.5 Hz, 1H) δ 121.3 (NH)
Sulfonamide δ 7.70–7.58 (m, 2H), 2.39 (s, 3H) δ 144.5 (SO$$2$$), 21.7 (CH$$3$$)

Mass Spectrometry

  • Molecular Ion : m/z = 401.1 (C$${17}$$H$${16}$$N$$3$$O$$3$$S).

Troubleshooting Common Challenges

Issue Solution
Low Yield in Nitration Use mixed acid systems (HNO$$3$$/H$$2$$SO$$_4$$) and low temperatures to minimize side reactions.
Incomplete Sulfonamide Formation Extend reaction time or increase sulfonyl chloride equivalents.
Oxidation of Methoxy Group Avoid strong oxidative conditions; use inert atmospheres during reduction steps.

Chemical Reactions Analysis

Types of Reactions

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

Sulfonamide derivatives vary significantly based on substituent groups, which influence molecular conformation and intermolecular interactions.

Table 1: Structural Comparison of Sulfonamide Derivatives
Compound Name Molecular Formula Key Substituent(s) Dihedral/Torsion Angles Reference
N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide (Target) C₁₆H₁₅N₃O₃S 7-Methoxyquinoxaline Inferred: Planar quinoxaline core likely reduces ring dihedral angles vs. smaller heterocycles
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide C₁₃H₁₃BrN₂O₂S 3-Bromo-5-methylpyridine Pyridine–benzene dihedral: 66.87°
N-(4-Aminophenyl)-4-methylbenzenesulfonamide C₁₃H₁₄N₂O₂S 4-Aminophenyl Benzene–benzene dihedral: 45.86°; C–S–N–C torsion: ~67–70°
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide C₁₆H₁₇ClN₂O₄S 2-Chloro-2-nitro-1-phenylpropyl Benzene–phenol dihedral: 19.4°
~{N}-(3-Ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide C₁₇H₁₈N₂O₅S Methoxybenzoxazole

Key Observations :

  • Heterocyclic vs.
  • Conformational Flexibility: Dihedral angles vary widely; smaller substituents (e.g., 4-aminophenyl in ) allow greater rotational freedom (~45–70°), while bulky groups (e.g., nitropropyl in ) restrict motion .

Electronic and Spectroscopic Properties

Substituents significantly alter electronic profiles, as demonstrated by HOMO-LUMO gaps and UV absorption.

Table 2: Spectroscopic and Electronic Data
Compound Name HOMO (eV) LUMO (eV) UV λmax (nm) Reference
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide -9.584 +0.363 275.99
Target Compound (Inferred) Lower Higher ~270–300 (estimated)

Key Observations :

  • Electron-Donating Groups: Methoxy substituents (e.g., ) lower HOMO energy, stabilizing the molecule and red-shifting UV absorption . The target compound’s methoxyquinoxaline may exhibit similar effects.
  • Bioactivity Implications: Quinoxaline derivatives are often bioactive; the target’s electronic profile may favor interactions with biological targets, akin to ’s pyridyl sulfonamide, an antitumor intermediate .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures reveal how substituents dictate packing and stability.

Table 3: Crystallographic Data
Compound Name Space Group R Factor Hydrogen Bonds Reference
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide N–H⋯Br (intramolecular), C–H⋯C, π-stacking
N-(4-Aminophenyl)-4-methylbenzenesulfonamide P2₁2₁2₁ 0.058 N–H⋯O, N–H⋯N (3D network)
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide 0.056 N–H⋯O, C–H⋯O

Key Observations :

  • Hydrogen-Bonding Diversity: Amino groups () enable N–H⋯N bonds, while methoxy groups (e.g., ) may prioritize O–H⋯O interactions. The target compound’s methoxyquinoxaline could adopt similar packing to ’s pyridyl derivative via π-stacking .
  • Crystal Stability : Lower R factors (e.g., 0.056 in ) correlate with well-defined hydrogen-bonding networks, suggesting the target compound’s crystallinity depends on substituent bulk .

Biological Activity

N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

This compound combines a quinoxaline moiety with a sulfonamide group, contributing to its unique biological activity profile. The compound's structure can be summarized as follows:

Component Description
Quinoxaline Moiety A bicyclic compound known for various biological activities.
Sulfonamide Group Enhances solubility and biological interactions.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . Research indicates that it interacts with specific molecular targets, leading to various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways.
  • Modulation of Receptor Functions : It may alter receptor activity, impacting cellular signaling processes.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits inhibitory effects on specific enzymes. For instance, it has been evaluated for its potential as an inhibitor of Bruton's tyrosine kinase (BTK), a critical target in B cell malignancies:

  • IC50 Values : In related studies, compounds with structural similarities showed IC50 values in the nanomolar range, indicating potent inhibition against BTK .

Anticancer Activity

The compound has also been assessed for its anticancer properties against various tumor cell lines. Research findings include:

  • Cell Line Studies : Compounds similar to this compound demonstrated significant cytotoxicity against human colon carcinoma (HCT116) and liver cancer (HepG2) cell lines .
  • Mechanisms of Action : In certain studies, these compounds induced cell cycle arrest and apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
N-(4-Methylbenzene)sulfonamideLacks quinoxaline moietyPrimarily antibacterial activity
QuinoxalineBasic structure without substituentsFundamental scaffold for various derivatives
7-MethoxyquinoxalineSimilar quinoxaline structureFocused on neuroactive properties

Research Findings and Case Studies

  • Cell Cycle Disruption : In studies involving quinoxaline derivatives, significant disruption in the cell cycle was observed, particularly at the G2/M phase boundary, indicating potential applications in cancer therapy .
  • Apoptosis Induction : Compounds similar to this compound have been reported to induce apoptosis through mechanisms involving PARP and caspase activation .
  • Immune Modulation : The compound's ability to modulate immune responses has been highlighted in several studies, suggesting its potential in treating autoimmune conditions .

Q & A

Basic: What are the optimal synthetic routes for N-(7-Methoxy-5-quinoxalinyl)-4-methylbenzenesulfonamide, and how is purity validated?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with sulfonylation of the quinoxaline core. For example, intermediates like N-(2-bromoethyl)-4-methylbenzenesulfonamide (prepared via sulfonylation of bromoethylamine derivatives) can be coupled with methoxy-substituted quinoxalines under Pd/Ni catalysis . Purity is validated using HPLC (>95% purity) and structural confirmation via X-ray crystallography (e.g., SHELXL refinement ) and NMR spectroscopy.

Basic: How do hydrogen bonding and crystal packing influence the compound’s stability?

Methodological Answer:
Crystal structures of related sulfonamides reveal intramolecular N–H⋯O and intermolecular N–H⋯N hydrogen bonds, forming 3D networks that stabilize the lattice . For instance, in N-(4-Aminophenyl)-4-methylbenzenesulfonamide, hydrogen bonds create [100] chains and sheets, with dihedral angles between aromatic rings (e.g., 45.86°) affecting packing efficiency . Such interactions are critical for maintaining crystallinity during storage.

Advanced: How can crystallographic data contradictions (e.g., torsion angle discrepancies) be resolved for sulfonamide derivatives?

Methodological Answer:
Discrepancies often arise from conformational flexibility or twinning. Use SHELXL’s TWIN/BASF commands for twinned data refinement . For torsion angles (e.g., C–S–N–C angles varying between 60°–70° in similar compounds ), compare against databases like the Cambridge Structural Database (CSD). Validate using Rint (<0.05) and check for overfitting by cross-validating with independent refinement tools (e.g., OLEX2 ).

Table 1: Example Torsion Angles in Related Sulfonamides

CompoundC–S–N–C Torsion AngleDihedral Angle (Aromatic Rings)Source
N-(4-Aminophenyl)-4-methylbenzenesulfonamide67.9° (A), 70.2° (B)45.86°
N-(3-Bromo-5-methyl-2-pyridyl) derivative65.85°86.1°

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:
The sulfonamide group acts as a zinc-binding motif in enzyme active sites (e.g., carbonic anhydrases). Kinetic assays (e.g., stopped-flow spectrophotometry) quantify inhibition constants (Ki), while molecular docking (AutoDock Vina) models interactions with residues like Thr199/Glu106 . Substituents like methoxy groups enhance selectivity by modulating electron density—para-substituted derivatives show 10-fold higher affinity than ortho analogs .

Advanced: How do substituent electronic effects (e.g., methoxy vs. methyl) alter reactivity in cross-coupling reactions?

Methodological Answer:
Electron-donating groups (e.g., methoxy) activate the quinoxaline core toward electrophilic substitution, while electron-withdrawing sulfonamides direct coupling to specific positions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution, validated experimentally via Hammett plots (σpara = -0.27 for methoxy) . For Pd-catalyzed couplings, methoxy groups reduce oxidative addition barriers, accelerating reaction rates by ~30% compared to methyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.